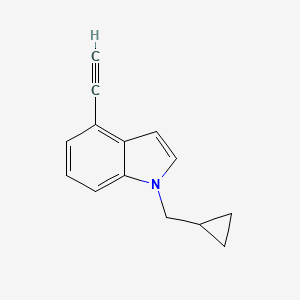

1-Cyclopropylmethyl-4-ethynyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)-4-ethynylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-12-4-3-5-14-13(12)8-9-15(14)10-11-6-7-11/h1,3-5,8-9,11H,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYXRHSJXVJVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CN(C2=CC=C1)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropylmethyl 4 Ethynyl 1h Indole and Analogues

Strategies for Indole (B1671886) Core Formation

The construction of the bicyclic indole system is a foundational step. Several classic and modern methods can be adapted to produce indoles with N-cyclopropylmethyl and C4-ethynyl substitution patterns.

Fischer Indole Synthesis Adaptations for N-Cyclopropylmethyl and 4-Ethynyl Substitutions

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.org The reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, under acidic conditions (Brønsted or Lewis acids) and often at elevated temperatures. wikipedia.orgorganic-chemistry.org

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A proton-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement occurs, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

To synthesize an indole with the specific N-cyclopropylmethyl and 4-ethynyl groups using this method, two main approaches can be considered:

Starting with a pre-alkylated hydrazine: The reaction would begin with N-cyclopropylmethyl-N-(3-ethynylphenyl)hydrazine. Condensation with an appropriate aldehyde, such as glyoxal (B1671930) or its synthetic equivalent, would be followed by acid-catalyzed cyclization to form the target indole.

Starting with a substituted phenylhydrazine: A more common approach would involve reacting (3-ethynylphenyl)hydrazine (B11721372) with a carbonyl compound that can introduce the cyclopropylmethyl group at the N1 position during the reaction or be modified later. However, direct installation of the N1-substituent during the Fischer reaction is less predictable.

A significant challenge in adapting the Fischer synthesis for this target molecule is the stability of the ethynyl (B1212043) group under the harsh acidic conditions typically employed, which could lead to side reactions or degradation. organic-chemistry.org Modern variations of the Fischer synthesis that use milder conditions, such as those employing zinc organometallics or palladium catalysis, might offer a more viable pathway. organic-chemistry.org The Buchwald modification, for instance, allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary intermediates under less harsh conditions. wikipedia.org

The Fischer indole synthesis has been successfully applied to the synthesis of complex natural products and pharmaceuticals, demonstrating its versatility. nih.gov

Table 1: Examples of Reagents and Catalysts in Fischer Indole Synthesis This table provides examples of reagents and conditions used in various Fischer indole synthesis protocols, illustrating the range of possibilities for adapting the synthesis.

| Aryl Hydrazine Type | Carbonyl Partner | Acid/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| (Substituted) Phenylhydrazine | Aldehyde or Ketone | HCl, H₂SO₄, PPA, p-TsOH | Classic Brønsted acid catalysis. | wikipedia.org |

| (Substituted) Phenylhydrazine | Aldehyde or Ketone | BF₃, ZnCl₂, AlCl₃ | Classic Lewis acid catalysis. | wikipedia.org |

| Aryl Bromide + Hydrazone | Ketone (for hydrazone) | Palladium Catalyst | Buchwald modification for forming hydrazone intermediate. | wikipedia.org |

| Aryl Hydrazine | Alcohol | Ruthenium Catalyst | Tandem hydrogen-transfer Fischer indole synthesis. | organic-chemistry.org |

| N-Trifluoroacetyl Enehydrazine | (Derived from ketone) | Thermal (no acid) | Milder conditions via a pre-formed intermediate. | organic-chemistry.org |

Palladium-Catalyzed Cyclization Approaches for Substituted Indoles

Palladium-catalyzed reactions are powerful tools for constructing heterocyclic systems, including the indole nucleus. organicreactions.orgmdpi.com These methods often proceed under milder conditions than the Fischer synthesis and show excellent functional group tolerance. Common strategies include the cyclization of alkynes and alkenes. organicreactions.org

For the synthesis of 1-cyclopropylmethyl-4-ethynyl-1H-indole, a palladium-catalyzed approach could involve the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. A plausible precursor would be N-cyclopropylmethyl-2-alkynyl-aniline, where the alkyne is positioned to form the five-membered ring. The Larock indole synthesis is a prominent example where an N-substituted-2-alkynylaniline undergoes cyclization.

Another powerful palladium-catalyzed strategy is the Sonogashira coupling followed by cyclization. This two-step, one-pot process could involve:

Sonogashira Coupling: A starting material like 1-amino-2-iodo-4-ethynylbenzene (or its protected form) is coupled with a terminal alkyne.

Cyclization: The resulting intermediate undergoes a palladium-catalyzed intramolecular cyclization to form the indole core.

A novel method involves the palladium-catalyzed intramolecular cyclization of alkynes and imines, which forms 2,3-disubstituted indoles. organic-chemistry.org While this specific approach might not directly yield the target compound, it highlights the versatility of palladium catalysis in indole synthesis. organic-chemistry.org Researchers have also developed ligand-free palladium-catalyzed double cyclization reactions to synthesize complex indole-containing structures, demonstrating the high efficiency of these catalysts. nih.gov

Table 2: Selected Palladium-Catalyzed Indole Synthesis Strategies This table outlines various palladium-catalyzed methods for synthesizing substituted indoles, showcasing the diversity of applicable starting materials and reaction types.

| Reaction Name/Type | Starting Materials | Catalyst System (Example) | Key Transformation | Reference |

|---|---|---|---|---|

| Larock Indole Synthesis | o-Iodoaniline, Disubstituted Alkyne | Pd(OAc)₂, PPh₃, Na₂CO₃ | Annulation of an alkyne. | mdpi.com |

| Cacchi Indole Synthesis | o-(Trifluoroacetamido)aryl Iodide, Terminal Alkyne | Pd(OAc)₂, PPh₃, K₂CO₃ | Sonogashira coupling followed by cyclization. | mdpi.com |

| Heck-type Cyclization | o-Halo-N-allylaniline | Pd(OAc)₂, PPh₃ | Intramolecular cyclization of an alkene. | organic-chemistry.org |

| Reductive Cyclization | β-Nitrostyrene | PdCl₂(CH₃CN)₂, Phenanthroline | Cyclization using a CO surrogate. | mdpi.com |

| Cycloisomerization | o-Allylaniline | Pd/tBuONO, O₂ | Aerobic cyclization avoiding harsh oxidants. | organic-chemistry.org |

Modular Counter-Fischer–Indole Synthesis through Radical-Enolate Coupling

A modern, transition-metal-free approach to indole synthesis provides an alternative to the classical Fischer methodology, often with complementary regioselectivity. acs.orgacs.org This modular synthesis proceeds via a single-electron transfer (SET) mediated coupling of a 2-iodoaniline (B362364) derivative and a ketone. organic-chemistry.orgresearchgate.net

The reaction mechanism is initiated by an SET event that generates an aryl radical from the 2-iodoaniline. acs.org This radical then couples with a metal enolate (formed from the ketone and a base like KOt-Bu), leading to a C-C bond formation. organic-chemistry.orgacs.org DFT studies have revealed that metal coordination is crucial, guiding the reaction through a favored 7-endo-trig cyclization pathway, as opposed to a disfavored 5-endo-trig process. acs.orgacs.org This method demonstrates a broad substrate scope and tolerates various functional groups. organic-chemistry.org

To apply this strategy for synthesizing a 4-ethynyl-indole core, one would start with 4-ethynyl-2-iodoaniline and an appropriate ketone. The N-cyclopropylmethyl group could be introduced either on the starting aniline or, more commonly, via N-alkylation after the indole core has been formed. This method's key advantage is its "counter-Fischer" regioselectivity, providing access to indole isomers that are difficult to obtain through traditional means. acs.org

Iridium-Catalyzed Isomerization/Cycloisomerization/Aromatization Pathways to Indoles

Iridium catalysis offers an atom-economical and straightforward route to highly substituted indoles through a cascade reaction sequence. acs.orgnih.gov This strategy transforms N-allyl-N-sulfonyl-2-(silylalkynyl)aniline derivatives into indoles bearing vinyl and silylmethyl groups at the 2- and 3-positions, respectively. acs.orgnih.gov

The process unfolds in three key steps catalyzed by a single iridium complex:

Isomerization: The N-allyl group isomerizes.

Cycloisomerization: The newly formed species undergoes an intramolecular cyclization.

Aromatization: The cyclized intermediate aromatizes to the final indole product.

For the synthesis of an analogue of this compound, the starting material would need to be specifically designed. For example, an N-cyclopropylmethyl-N-sulfonyl-2-((trimethylsilyl)ethynyl)aniline derivative could be subjected to the iridium-catalyzed cascade. The ethynyl group at the 4-position would be carried through the reaction sequence. A limitation of this specific reported method is that it inherently introduces substituents at the C2 and C3 positions derived from the allyl group, which may not be desired for the synthesis of the exact title compound. acs.org However, the principle of using iridium catalysis for indole formation from ortho-alkynyl anilines remains a powerful modern strategy. acs.orgnih.gov

Introduction of the Cyclopropylmethyl Group at the N1 Position

If the indole core (e.g., 4-ethynyl-1H-indole) is synthesized first, the final step is the introduction of the cyclopropylmethyl group onto the indole nitrogen.

Direct N-Alkylation Protocols of Indole

Direct N-alkylation is the most common and straightforward method for introducing an alkyl substituent onto the indole nitrogen. youtube.com The reaction is typically a two-step, one-pot procedure that proceeds via an SN2 mechanism. youtube.com

Deprotonation: The indole N-H proton is relatively acidic (pKa ≈ 16-17) and can be removed by a strong base. youtube.com Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium tert-butoxide (t-BuOK). youtube.comresearchgate.net This step generates a nucleophilic indolide anion.

Alkylation: The indolide anion is then treated with an electrophilic alkylating agent, such as cyclopropylmethyl bromide or cyclopropylmethyl tosylate. The nucleophilic nitrogen attacks the electrophilic carbon, displacing the leaving group (bromide or tosylate) to form the N-C bond. youtube.com

The choice of solvent is crucial for selectivity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used because they effectively solvate the cation of the base and promote N-alkylation over competing C-alkylation. researchgate.net Copper-catalyzed methods have also been developed for the N-alkylation of indoles using N-tosylhydrazones as the alkyl source. rsc.org

Table 3: Representative Conditions for Direct N-Alkylation of Indoles This table summarizes common reaction conditions for the N-alkylation of the indole ring, providing a guide for the synthesis of this compound from 4-ethynyl-1H-indole.

| Base | Alkylating Agent | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Primary Alkyl Halide | DMF, THF | Standard, widely used method for forming the indolide anion. | youtube.com |

| Potassium Hydroxide (KOH) | Alkyl Halide | DMSO | Strong base in a polar aprotic solvent for high N-selectivity. | researchgate.net |

| Potassium Carbonate (K₂CO₃) | Acrylate | DMF | Milder base suitable for specific substrates. | researchgate.net |

| Copper Iodide (CuI) / KOH | N-Tosylhydrazone | Dioxane | Copper-catalyzed reductive cross-coupling. | rsc.org |

Precursor Synthesis and Cyclopropylmethyl Installation

The journey towards the target molecule begins with the synthesis or acquisition of a suitable indole precursor, typically one that is halogenated at the C4 position to facilitate subsequent cross-coupling reactions. A common starting point is 4-bromo- or 4-iodo-1H-indole.

The installation of the cyclopropylmethyl group onto the N1 position of the indole ring is a critical step. This is typically achieved via an N-alkylation reaction. The indole N-H proton is the most acidic proton in the molecule, allowing for selective deprotonation by a suitable base. A standard laboratory procedure involves treating the 4-halo-1H-indole with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). nih.gov This generates the corresponding indole anion, a potent nucleophile. Subsequent reaction with an alkylating agent, (bromomethyl)cyclopropane (B137280) or a related cyclopropylmethyl halide, furnishes the desired N-substituted product, 1-cyclopropylmethyl-4-halo-1H-indole. The reaction is generally efficient and highly regioselective for the N1 position.

Introduction of the Ethynyl Group at the C4 Position

With the N1-cyclopropylmethylated-4-haloindole precursor in hand, the next pivotal stage is the introduction of the ethynyl moiety at the C4 position of the indole nucleus. This transformation is most famously accomplished using palladium-catalyzed cross-coupling chemistry.

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing this compound, this reaction involves coupling the 1-cyclopropylmethyl-4-halo-1H-indole intermediate with a suitable terminal alkyne. A common choice for the alkyne component is trimethylsilylacetylene (B32187) (TMSA), which serves as a protected source of acetylene (B1199291). The trimethylsilyl (B98337) group prevents the self-coupling of the alkyne and is easily removed under mild conditions after the main coupling reaction is complete.

The classic Sonogashira coupling is catalyzed by a combination of a palladium(0) complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base such as triethylamine (B128534) or diisopropylamine. organic-chemistry.orgyoutube.com The reaction proceeds through two interconnected catalytic cycles. libretexts.org The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne. youtube.comlibretexts.org

The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides, allowing for milder reaction conditions. wikipedia.org

Table 1: Typical Reaction Conditions for Sonogashira Coupling

| Component | Example | Purpose | Citation |

| Aryl Halide | 1-Cyclopropylmethyl-4-iodo-1H-indole | Substrate providing the indole core | wikipedia.org |

| Alkyne | Trimethylsilylacetylene (TMSA) | Ethynyl group source | wikipedia.org |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Primary catalyst for C-C bond formation | nih.gov |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitates acetylide formation | organic-chemistry.org |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Neutralizes HX byproduct, aids alkyne deprotonation | organic-chemistry.org |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solubilizes reactants | nih.gov |

Variants of the Sonogashira reaction have been developed to address certain limitations, such as the copper-free Sonogashira coupling. libretexts.org These methods avoid the use of the often-toxic copper co-catalyst and can sometimes provide better results for sensitive substrates. Copper-free conditions often employ a palladium catalyst with specific phosphine (B1218219) ligands and a suitable base. libretexts.org

While the Sonogashira coupling of a pre-halogenated indole is the most direct route, alternative strategies focusing on C-H activation have emerged as a frontier in organic synthesis. nih.gov These methods aim to directly convert a C-H bond into a C-C bond, avoiding the need to pre-install a halogen. Functionalization of the indole's benzene (B151609) core, particularly at the C4 position, is challenging due to the inherent reactivity of other positions like C3 and C2. nih.govresearchgate.net

To achieve C4-selective ethynylation via C-H activation, a directing group strategy is often employed. This involves installing a removable directing group, for example at the N1 position, which can chelate to a transition metal catalyst (like palladium) and position it in close proximity to the C4-H bond. researchgate.net This directed metalation then allows for a subsequent coupling event with an ethynylating reagent. While powerful, developing a direct and efficient C4-H ethynylation protocol remains an active area of research.

Chemo- and Regioselectivity Considerations in Synthesis

Achieving the desired structure of this compound relies on precise control of chemo- and regioselectivity at each synthetic step.

N1-Alkylation: The high regioselectivity observed in the installation of the cyclopropylmethyl group is a direct consequence of the indole's electronic structure. The N-H proton is significantly more acidic than any of the C-H protons, meaning a base will selectively deprotonate the nitrogen. The resulting indolide anion's negative charge is largely localized on the nitrogen, making it the primary site for electrophilic attack by the (bromomethyl)cyclopropane, ensuring selective N-alkylation.

C4-Ethynylation: When using a 4-haloindole precursor, the regioselectivity of the ethynylation is dictated by the position of the halogen. The Sonogashira cross-coupling reaction is highly specific for the carbon-halogen bond, meaning the ethynyl group will be installed exclusively at the C4 position where the bromo or iodo substituent is located. wikipedia.org This strategy effectively circumvents the challenge of controlling regioselectivity on an unsubstituted indole ring. In cases where C-H activation is considered, the regioselectivity is imposed by the directing group, which forces the reaction to occur at a specific site (e.g., C4) through chelation assistance. nih.govresearchgate.net

Green Chemistry Principles and Scalable Synthetic Route Development

The application of green chemistry principles to the synthesis of complex molecules like this compound is of increasing importance, particularly for scalable production. Efforts in this area focus on improving the efficiency and environmental footprint of the key Sonogashira coupling step.

Key developments include:

Copper-Free Systems: Eliminating the copper(I) co-catalyst avoids the use of a toxic heavy metal, simplifying product purification and reducing environmental impact. libretexts.org

Aqueous Media: Performing the Sonogashira reaction in water instead of volatile organic solvents is a significant green advancement. organic-chemistry.org This often requires the use of specific ligands or surfactants to facilitate the reaction.

Catalyst Efficiency: The development of highly active palladium catalyst systems allows for significantly lower catalyst loadings, sometimes in the parts-per-million (ppm) range. This reduces costs and minimizes the amount of residual palladium, a toxic heavy metal, in the final product. researchgate.net

Atom Economy: Minimizing side reactions, such as the oxidative homocoupling of the terminal alkyne (Glaser coupling), is crucial for maximizing atom economy and yield. nih.gov This can be achieved through careful control of reaction conditions, for instance by maintaining an inert atmosphere to exclude oxygen. nih.gov

For a synthetic route to be considered scalable, it must be robust, reproducible, and safe. This involves using readily available starting materials, employing reactions that are not overly sensitive to air or moisture, and ensuring that purification can be achieved efficiently through methods like crystallization rather than chromatography. The development of a robust, copper-free, low-catalyst-loading Sonogashira protocol is a key step toward a greener and more scalable synthesis of this compound.

Computational and Theoretical Studies on 1 Cyclopropylmethyl 4 Ethynyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. These calculations provide insights into molecular geometries, reaction energies, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. acs.orgmdpi.com DFT studies are particularly valuable for investigating reaction mechanisms by locating and characterizing the energies of reactants, products, and transition states. nih.govpku.edu.cnresearchgate.net

Hypothetical DFT Calculation Results for a [3+2] Cycloaddition Reaction Calculations assumed to be performed at the B3LYP/6-31G(d) level of theory.

| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) |

| Pathway A (Concerted, Regioisomer 1) | TS1 | 22.5 | -35.2 |

| Pathway B (Concerted, Regioisomer 2) | TS2 | 24.1 | -33.8 |

| Pathway C (Stepwise, Intermediate 1) | TS3 | 28.3 | -35.2 |

The three-dimensional structure of a molecule is critical to its function and reactivity. 1-Cyclopropylmethyl-4-ethynyl-1H-indole possesses conformational flexibility, primarily due to the rotation around the single bond connecting the cyclopropylmethyl group to the indole (B1671886) nitrogen.

Quantum chemical calculations can be used to perform a conformational analysis by systematically rotating this bond and calculating the potential energy at each step. nih.gov This process identifies the most stable conformers (energy minima) and the energy barriers to rotation (transition states). The resulting potential energy surface provides a detailed understanding of the molecule's preferred shapes.

Hypothetical Conformational Analysis of the N-Cyclopropylmethyl Group Relative energies calculated for the rotation around the N-CH₂ bond.

| Dihedral Angle (C2-N1-CH₂-CH_cyclopropyl) | Relative Energy (kcal/mol) | Conformer Type |

| 0° | 3.5 | Eclipsed (Transition State) |

| 60° | 0.0 | Staggered (Global Minimum) |

| 120° | 3.2 | Eclipsed (Transition State) |

| 180° | 0.8 | Staggered (Local Minimum) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. youtube.comimperial.ac.uklibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.netresearchgate.net The energy and spatial distribution of these orbitals are crucial for understanding a molecule's nucleophilic and electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, indicating its role as a potential nucleophile. The LUMO would likely have significant contributions from the ethynyl (B1212043) group, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Hypothetical FMO Properties Calculated using DFT at the B3LYP/6-31G(d) level.

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -5.85 | Indole Ring (Pyrrole Moiety) |

| LUMO | -0.95 | Ethynyl Group and Benzene (B151609) Moiety |

| HOMO-LUMO Gap | 4.90 | - |

Molecular Dynamics Simulations for Conformational Sampling and Binding Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, such as its conformational changes and its interactions with other molecules, like a protein receptor. mdpi.comsamipubco.com

An MD simulation of this compound solvated in water could provide a detailed picture of its conformational landscape and flexibility. Furthermore, if this compound is investigated as a potential ligand for a biological target, MD simulations can be used to model its binding process. nih.gov These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that govern the interaction.

Hypothetical MD Simulation of Binding to a Protein Kinase Active Site Analysis of a 100 ns simulation trajectory.

| Interaction Type | Key Interacting Residue | Occupancy (%) | Average Distance (Å) |

| Hydrogen Bond | LEU83 (Backbone NH) | 85.2 | 2.9 |

| Hydrogen Bond | GLU101 (Side Chain C=O) | 45.7 | 3.1 |

| π-π Stacking | PHE152 | 62.1 | 3.8 |

| Hydrophobic | VAL70, ALA80, LEU148 | >90.0 | N/A |

Structure-Energy Relationship (SER) Analysis

Structure-Energy Relationship (SER) analysis is a computational approach used to understand how modifications to a molecule's structure affect its energetic properties, such as binding affinity to a receptor. By systematically altering specific functional groups and calculating the resulting change in energy, researchers can build models that guide the design of more potent or selective molecules.

For this compound, an SER study could explore the role of the N-substituent. By replacing the cyclopropylmethyl group with other alkyl or functional groups (e.g., methyl, ethyl, benzyl) and calculating the binding energy of each analogue to a hypothetical target protein, a quantitative relationship between the substituent's properties (size, electronics) and binding affinity can be established.

Hypothetical SER Analysis for N-Substituent Modification Relative binding free energies (ΔΔG) calculated with respect to the parent compound.

| N-Substituent (R) | Calculated ΔΔG (kcal/mol) | Interpretation |

| -CH₃ (Methyl) | +1.2 | Weaker binding |

| -CH₂CH₃ (Ethyl) | +0.8 | Weaker binding |

| -CH₂-c-C₃H₅ (Cyclopropylmethyl) | 0.0 | Reference Compound |

| -CH₂-Ph (Benzyl) | -1.5 | Stronger binding |

Predictive Modeling for Chemical Behavior and Reactivity

Computational models can predict a wide range of chemical and physical properties directly from a molecule's structure, providing valuable information for drug discovery and development. These models often use quantitative structure-property relationship (QSPR) algorithms or physics-based calculations to estimate key parameters that influence a compound's behavior.

For this compound, various properties can be predicted. These include physicochemical parameters like lipophilicity (logP), which affects membrane permeability, and topological polar surface area (TPSA), which correlates with transport properties. Reactivity descriptors, such as the Fukui functions derived from DFT, can pinpoint the most reactive atomic sites for electrophilic, nucleophilic, or radical attack. nih.gov

Hypothetical Predicted Properties for this compound

| Property/Descriptor | Predicted Value | Significance |

| Molecular Weight | 195.25 g/mol | Basic molecular property |

| cLogP | 3.85 | High lipophilicity, likely good membrane permeability |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | Good potential for blood-brain barrier penetration |

| pKa (Indole N-H) | 17.2 | Weakly acidic, typical for N-substituted indoles |

| Number of Rotatable Bonds | 2 | Low conformational flexibility |

Mechanistic Investigations of Molecular Recognition

Investigated Target Engagement (Excluding Clinical Outcomes)

Enzyme Modulation Studies (e.g., Kinase Inhibition, SIRT1)

No specific studies detailing the inhibitory or modulatory effects of 1-Cyclopropylmethyl-4-ethynyl-1H-indole on kinases, sirtuins (including SIRT1), or other enzymes were identified in the public domain. While indole (B1671886) derivatives have been explored as SIRT1 inhibitors, data for this specific compound is not available.

Receptor Interaction Profiling (e.g., Serotonin Receptors, Opioid Receptors, Nuclear Receptors)

There is no available information from receptor binding assays or functional studies to characterize the interaction profile of this compound with serotonin, opioid, nuclear, or other receptor families.

Protein Binding Dynamics and Allosteric Modulation

Investigations into the protein binding dynamics, including potential allosteric modulation mechanisms, for this compound have not been reported in the reviewed literature.

Cellular Signaling Pathway Interrogation

Specific data on how this compound may interfere with or modulate cellular signaling pathways is currently unavailable.

Cellular Effects in Model Systems (Excluding Clinical Human Trials)

Anti-proliferative Activity in Cancer Cell Lines (General cellular mechanisms, not human trials)

While numerous indole derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines, no specific data, including GI50 or IC50 values, for this compound could be located. Therefore, no data tables on its anti-proliferative activity can be presented.

Investigated Antiviral Mechanisms (e.g., against Hepatitis C Virus)

While direct studies on the antiviral mechanisms of this compound against the Hepatitis C Virus (HCV) are not presently available, the broader family of indole derivatives has been a subject of interest in antiviral research. For instance, the indole-containing compound arbidol has been shown to inhibit HCV entry into host cells. nih.gov Its mechanism involves interfering with membrane fusion mediated by the virus, a critical step for infection. nih.gov

Another significant antiviral strategy involving indole-related structures targets host factors essential for viral replication, such as cyclophilins. elifesciences.orgucl.ac.ukmdpi.com Cyclophilin A (CypA) is a host protein that HCV co-opts to shield its non-structural protein 5A (NS5A) from the host's innate immune response, specifically the protein kinase R (PKR) pathway. elifesciences.orgucl.ac.uk Inhibitors of cyclophilin can disrupt this interaction, thereby allowing the host's antiviral mechanisms to recognize and suppress viral replication. elifesciences.orgucl.ac.uk Research in this area highlights the potential for targeting host-virus interactions as a broad-spectrum antiviral approach. elifesciences.orgucl.ac.uk

Table 1: Examples of Antiviral Mechanisms of Indole-Related Compounds Against HCV

| Compound Class/Example | Mechanism of Action | Viral/Host Target |

|---|---|---|

| Arbidol | Inhibition of viral entry via membrane fusion. nih.gov | Viral envelope |

Neuroprotective Mechanisms in Cellular Models

Investigations into the neuroprotective properties of specific indole-based compounds have revealed several potential mechanisms of action in cellular models. A common theme is the mitigation of oxidative stress, a key factor in neurodegenerative diseases. nih.govnih.gov For example, the compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole has demonstrated antioxidant effects in human dopaminergic neuroblastoma (SH-SY5Y) cells by reducing the levels of reactive oxygen species (ROS) and enhancing the glutathione system. nih.gov

Other synthetic indole-phenolic compounds have been evaluated for their multifunctional neuroprotective potential. nih.gov These compounds have shown an ability to chelate metal ions, such as copper, which can contribute to oxidative damage. nih.gov Furthermore, they have exhibited properties that interfere with the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. nih.gov Molecular docking studies suggest these indole derivatives can interact with amyloid peptides through hydrogen bonds and van der Waals forces, thereby disrupting their aggregation process. nih.gov

Table 2: Investigated Neuroprotective Mechanisms of Select Indole Compounds

| Compound Example | Cellular Model | Investigated Mechanism | Key Findings |

|---|---|---|---|

| 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole | SH-SY5Y cells | Antioxidant activity | Protected against H₂O₂-induced oxidative stress by lowering ROS and boosting glutathione levels. nih.gov |

Inhibition of Tubulin Polymerization

The indole scaffold is a recognized pharmacophore in the design of compounds that inhibit tubulin polymerization, a critical process in cell division, making it a target for anticancer agents. nih.govnih.gov While specific data for this compound is not available, numerous other indole derivatives have been synthesized and evaluated for this activity. mdpi.comresearchgate.net

Many of these compounds are designed as analogs of natural tubulin inhibitors like combretastatin A-4 (CA-4). nih.gov They typically function by binding to the colchicine-binding site on β-tubulin, which disrupts the formation of microtubules. nih.gov This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and can induce apoptosis in proliferating cancer cells. mdpi.comresearchgate.net Structure-activity relationship studies of various indole-based tubulin inhibitors have explored how different substitutions on the indole ring influence their potency and cellular activity. nih.govnih.gov For instance, the addition of certain heterocyclic rings to the indole nucleus has been shown to enhance the inhibition of tubulin polymerization. nih.gov

Table 3: Examples of Indole-Based Tubulin Polymerization Inhibitors

| Compound Class | Mechanism of Action | Target Site |

|---|---|---|

| Aroylindoles | Inhibition of tubulin polymerization. nih.gov | Tubulin |

| Arylthioindoles | Inhibition of tubulin polymerization. nih.gov | Tubulin |

Applications in Advanced Chemical Synthesis and Material Science

Utilization as a Key Building Block in Heterocyclic Chemistry

The structure of 1-Cyclopropylmethyl-4-ethynyl-1H-indole is well-suited for its use as a versatile building block in the synthesis of diverse heterocyclic compounds. The indole (B1671886) core is a foundational element in medicinal chemistry, often serving as the central scaffold for drug candidates. nih.govresearchgate.net The substituents at the N1 and C4 positions each offer unique synthetic advantages.

The Indole Nucleus: As a core structure, the indole ring system is a key component in a multitude of biologically active molecules and natural products. nih.gov Its unique electronic properties allow for various chemical transformations, making it a primary target for constructing small-molecule libraries aimed at drug discovery. nih.gov

N1-Cyclopropylmethyl Group: The cyclopropylmethyl moiety is a recognized feature in medicinal chemistry. Its inclusion can enhance metabolic stability and introduce conformational rigidity, which can be beneficial for optimizing the binding affinity of a molecule to its biological target. Recently, N-cyclopropylmethyl groups have been incorporated into potent kappa opioid receptor agonists. nih.gov

C4-Ethynyl Group: The terminal alkyne (ethynyl group) at the C4 position is a particularly powerful functional handle. It opens the door to a wide range of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. organic-chemistry.orglibretexts.orgorganic-chemistry.org This reaction allows for the direct attachment of aryl or vinyl groups to the indole scaffold, a crucial step in building more elaborate heterocyclic systems. organic-chemistry.orgnih.gov For instance, a one-pot protocol involving the Sonogashira reaction of ortho-ethynylanilines followed by intramolecular cyclization provides rapid access to complex 2,3-diarylindoles. rsc.org Furthermore, the alkyne can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole rings, effectively linking the indole scaffold to other molecules or biomolecules. nih.govcsmres.co.ukillinois.edu

The synthesis of 4-functionalized indoles can be challenging, making precursors like this compound particularly valuable. researchgate.net Methodologies often involve tandem Sonogashira coupling and heteroannulation reactions starting from appropriately substituted aromatic precursors to construct the desired indole framework. researchgate.net

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a key strategy in modern drug discovery, enabling the rapid synthesis of large numbers of related compounds (libraries) for biological screening. nih.gov The indole scaffold is a major target for the construction of these small-molecule libraries due to its prevalence in bioactive compounds. organic-chemistry.orgnih.gov

This compound serves as an excellent starting scaffold for generating such libraries. The reactivity of the 4-ethynyl group allows for diversification at this position. By employing high-throughput parallel synthesis techniques, this single building block can be reacted with a large collection of different coupling partners to produce a library of unique indole derivatives.

Two primary reaction types are ideal for this purpose:

Sonogashira Coupling: This reaction can be used to couple the 4-ethynyl group with a diverse set of aryl or vinyl halides, introducing a wide range of substituents at this position. organic-chemistry.orglibretexts.org

Azide-Alkyne "Click" Chemistry: This highly efficient and specific reaction can link the indole scaffold to molecules containing an azide group, forming a stable triazole linker. bionity.comdergipark.org.tr This method is widely used for bioconjugation and generating lead compounds. nih.gov

Below is a hypothetical data table illustrating how a combinatorial library could be generated from this scaffold using the Sonogashira coupling.

| Entry | Aryl Halide (Ar-X) Input | Reaction Type | Potential Product Structure | Potential Application Area |

|---|---|---|---|---|

| 1 | Iodobenzene | Sonogashira Coupling | 1-Cyclopropylmethyl-4-(phenylethynyl)-1H-indole | Core for anticancer agents |

| 2 | 4-Iodopyridine | Sonogashira Coupling | 1-Cyclopropylmethyl-4-(pyridin-4-ylethynyl)-1H-indole | Neurological disorder therapeutics |

| 3 | Methyl 4-iodobenzoate | Sonogashira Coupling | Methyl 4-((1-(cyclopropylmethyl)-1H-indol-4-yl)ethynyl)benzoate | Anti-inflammatory agents |

| 4 | 1-Bromo-4-nitrobenzene | Sonogashira Coupling | 1-Cyclopropylmethyl-4-((4-nitrophenyl)ethynyl)-1H-indole | Functional materials |

Integration into Complex Molecular Architectures

The synthesis of complex molecules, particularly natural products and their analogues, often relies on the strategic connection of smaller, functionalized building blocks. researchgate.net The dual functionality of this compound—possessing both a privileged indole core and a reactive alkyne handle—makes it an ideal component for integration into larger, more complex molecular architectures.

The ethynyl (B1212043) group can act as a linchpin, connecting the indole unit to other complex fragments. This is particularly relevant in the modular assembly of indole alkaloids, which are a major class of natural products. nih.gov For example, a synthetic strategy might involve preparing a complex fragment with a halide and another with an azide. This compound could then be used to bridge these two fragments in a sequential fashion using Sonogashira and click reactions, respectively. This modular approach allows for the rapid assembly of complex scaffolds from simple precursors. nih.gov

The indole nucleus itself is a cornerstone of many intricate natural products, including anticancer agents like vinca alkaloids and anti-inflammatory drugs like indomethacin. mdpi.com The ability to readily functionalize the C4 position of the indole ring via the ethynyl group provides a route to novel analogues of these important compounds, allowing chemists to explore structure-activity relationships and develop new therapeutic agents.

Potential in Functional Materials Development

The applications of indole derivatives extend beyond medicine into the realm of materials science. chim.it The creation of extended π-conjugated systems is a central theme in the development of organic functional materials for use in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The 4-ethynyl group on this compound is a perfect anchor point for constructing such conjugated systems. Through Sonogashira coupling with various aromatic halides, the π-system of the indole ring can be extended, creating molecules with tailored electronic and photophysical properties.

A key design strategy in functional materials is the creation of "push-pull" chromophores, which consist of an electron-donating (push) unit connected to an electron-accepting (pull) unit through a π-conjugated bridge. The indole nucleus is a good electron donor. By coupling the 4-ethynyl group to a strong electron-accepting aromatic system (e.g., a nitrophenyl or cyanophenyl group), a push-pull system can be synthesized. Such molecules often exhibit strong intramolecular charge transfer (ICT), which can lead to desirable properties like large nonlinear optical responses or tunable fluorescence emission.

The potential optoelectronic properties of materials derived from this scaffold are summarized in the table below.

| Attached Group (via Ethynyl Linker) | Group Type | Potential Material Property | Potential Application |

|---|---|---|---|

| Pyridine | Electron-deficient | Luminescence, Electron transport | Organic Light-Emitting Diodes (OLEDs) |

| Thiophene | Electron-rich | Hole transport, Broad absorption | Organic Photovoltaics (OPVs) |

| 4-Nitrophenyl | Strong Electron Acceptor | Intramolecular Charge Transfer (ICT) | Nonlinear Optics (NLO) |

| Anthracene | Extended π-system | Blue fluorescence | OLED emitters |

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 1-Cyclopropylmethyl-4-ethynyl-1H-indole will likely pivot towards greener and more sustainable methodologies. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. Emerging research is focused on overcoming these limitations by employing innovative techniques that are both environmentally benign and economically viable. nih.govresearchgate.netrsc.org

Key areas of exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times, improve yields, and enhance the purity of the final product. tandfonline.comnih.gov The application of microwave irradiation to key steps, such as the introduction of the cyclopropylmethyl group or the Sonogashira coupling to install the ethynyl (B1212043) moiety, could streamline the synthesis. nih.govacs.org

Solvent-Free and Aqueous Media Reactions: Moving away from volatile organic solvents is a cornerstone of green chemistry. nih.gov Research into solid-state reactions or conducting synthetic steps in water could drastically reduce the environmental footprint of the synthesis of this compound and its derivatives. nih.gov

Photocatalysis: Visible-light photocatalysis offers a mild and efficient way to forge new chemical bonds. nih.govbeilstein-journals.org Investigating photocatalytic methods for the C-H alkynylation of the indole (B1671886) ring could provide a direct and atom-economical route to the 4-ethynyl-1H-indole core. acs.org

| Synthetic Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, increased purity |

| Solvent-Free/Aqueous Reactions | Reduced environmental impact, improved safety |

| Photocatalysis | Mild reaction conditions, high selectivity, atom economy |

Advanced Mechanistic Characterization at the Molecular Level

A profound understanding of the reaction mechanisms and molecular behavior of this compound is crucial for its rational design and application. Future research will likely employ a combination of advanced spectroscopic and computational techniques to elucidate these intricate details.

Spectroscopic Analysis: While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide deeper insights. youtube.comrsisinternational.org Techniques such as 2D NMR spectroscopy can fully elucidate the structure and connectivity of complex derivatives. UV-Photoelectron Spectroscopy (UV-PES) combined with computational chemistry can offer a detailed analysis of the electronic structure. acs.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for investigating reaction pathways, transition states, and the electronic properties of molecules. copernicus.orgcopernicus.orgresearchgate.netnih.gov Such studies can help in understanding the regioselectivity of the ethynylation reaction and the influence of the N-cyclopropylmethyl group on the reactivity of the indole ring. copernicus.orgnih.gov

Development of Next-Generation Analogues with Tuned Properties

The development of new analogues of this compound with tailored biological activities or material properties is a significant area of future research. Structure-activity relationship (SAR) studies will be pivotal in guiding the design of these next-generation compounds. nih.govacs.orgacs.orgresearchgate.net

Potential modifications and their expected impact are outlined below:

| Modification Site | Potential Impact on Properties |

| Indole Ring | Altering electronic properties, metabolic stability, and target binding. |

| Cyclopropylmethyl Group | Influencing lipophilicity, metabolic stability, and steric interactions. |

| Ethynyl Group | Modulating target binding affinity, providing a handle for further functionalization. |

| Substitution on the Benzene (B151609) Ring | Fine-tuning electronic and steric properties to enhance activity and selectivity. nih.gov |

By systematically modifying these structural features, researchers can develop analogues with improved potency, selectivity, and pharmacokinetic profiles for therapeutic applications or with enhanced photophysical properties for materials science. mdpi.comnih.govfrontiersin.orgnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of chemical discovery. espublisher.com For this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogues based on their structural features. nih.govresearchgate.net This can help prioritize the synthesis of the most promising compounds.

In Silico Screening: Virtual screening of large compound libraries against specific biological targets can identify potential hits with the this compound scaffold. espublisher.commdpi.com

De Novo Design: Generative AI models can be used to design entirely new molecules with desired properties, using the core structure of this compound as a starting point.

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted nature of indole chemistry necessitates a collaborative and interdisciplinary approach. Future progress in the study of this compound will be driven by partnerships between various scientific disciplines.

Medicinal Chemistry and Biology: Collaboration between synthetic chemists and biologists is essential for the design, synthesis, and biological evaluation of new therapeutic agents. nih.govnih.govresearchgate.nettaylorandfrancis.commdpi.com

Materials Science and Engineering: The unique electronic and photophysical properties of alkynylindoles make them attractive candidates for organic electronics. Collaboration with materials scientists can lead to the development of novel organic semiconductors, dyes, and sensors.

Computational Chemistry and Experimental Chemistry: A strong synergy between computational and experimental chemists will be crucial for accelerating the design-synthesis-test-learn cycle. dntb.gov.ua

By fostering these interdisciplinary collaborations, the full potential of this compound and its derivatives can be realized, leading to advancements in medicine, materials science, and beyond. ibmmpeptide.comiicb.res.inmdpi.com

Q & A

Q. What are the common synthetic routes for 1-Cyclopropylmethyl-4-ethynyl-1H-indole, and what methodological considerations are critical for optimizing yield and purity?

Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl group at the 4-position of the indole core. Cyclopropane introduction via alkylation or substitution reactions is often employed for the 1-position functionalization. Key methodological considerations include:

- Catalyst selection : Use of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst for ethynylation .

- Solvent optimization : Polar aprotic solvents like DMF or THF under inert atmospheres to prevent side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization to isolate high-purity product.

Table 1 : Example Reaction Conditions for Ethynylation

| Step | Reagents | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Ethynylation | Terminal alkyne | Pd(PPh₃)₄/CuI | DMF | 60–75 |

Q. What analytical techniques are most effective for characterizing this compound, and how should researchers interpret conflicting spectroscopic data?

Answer:

- X-ray crystallography : Resolves molecular geometry and confirms cyclopropane/ethynyl spatial arrangements. SHELX programs are widely used for structure refinement .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm; ethynyl carbons at δ 70–90 ppm). Conflicting data may arise from dynamic effects (e.g., rotamers); variable-temperature NMR or 2D experiments (COSY, HSQC) can resolve ambiguities .

- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C₁₃H₁₁N requires m/z 181.0891).

Note : Cross-validate data with multiple techniques to address contradictions .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .

- First aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin contact : Wash with soap/water for 15 minutes .

- Waste disposal : Neutralize with 10% aqueous NaOH before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the structural analysis of this compound?

Answer:

- Iterative refinement : Use SHELXL for X-ray data to adjust bond lengths/angles against DFT-optimized geometries .

- Hybrid validation : Compare experimental NMR chemical shifts with GIAO-DFT calculations. Discrepancies >0.5 ppm suggest dynamic effects or crystal packing influences .

- Case study : A 2024 crystal study resolved ethynyl group torsional strain by overlaying experimental (X-ray) and computational (B3LYP/6-31G*) structures .

Q. What strategies are recommended for troubleshooting low yields in the Sonogashira coupling step during the synthesis of this compound?

Answer: Low yields often stem from:

Q. How can advanced computational modeling aid in predicting the reactivity and stability of this compound derivatives?

Answer:

- Reactivity prediction : DFT calculations (e.g., B3LYP/6-311++G**) identify electrophilic regions (Fukui indices) for functionalization .

- Stability analysis : Molecular dynamics simulations assess steric strain in cyclopropane-ethynyl interactions. High strain correlates with thermal decomposition risks .

- Docking studies : Screen derivatives for binding to biological targets (e.g., serotonin receptors) using AutoDock Vina .

Table 2 : Example Computational Parameters

| Parameter | Method | Basis Set | Software |

|---|---|---|---|

| Geometry optimization | DFT | 6-31G* | Gaussian 16 |

| Docking | Molecular mechanics | — | AutoDock Vina |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.